

Commercial Availability & Technical Synthesis Guide: 5-Chloro-3-methoxy-2-phenylpyridine[1]

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Compound of Interest

Compound Name: 5-Chloro-3-methoxy-2-phenylpyridine

Cat. No.: B13000344

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CAS Registry Number: 350597-51-2 Molecular Formula: C₁₂H₁₀ClNO Molecular Weight: 219.67 g/mol [1]

Executive Summary & Strategic Procurement

5-Chloro-3-methoxy-2-phenylpyridine is a specialized heterocyclic building block used primarily in medicinal chemistry for the development of kinase inhibitors (e.g., Src, COX-2) and agrochemical antifungals.[1] While commercially listed, it is frequently a "Make-on-Demand" item rather than a bulk stock commodity.[1]

For researchers requiring immediate access or gram-scale quantities, a hybrid procurement strategy is recommended:

- Direct Purchase: Suitable for mg-scale screening (Lead time: 2-4 weeks).[1]
- In-House Synthesis: Recommended for >1g needs.[1] The precursor 2-Bromo-5-chloro-3-methoxypyridine is a widely available commodity, allowing for a single-step, high-yield synthesis.[1]

Market Landscape: Suppliers & Availability[1][2]

The following table summarizes the current commercial status based on aggregator data and supplier catalogs.

Supplier Category	Key Vendors	Availability Status	Typical Pack Sizes	Estimated Lead Time
Primary Stockists	BLD Pharm, Combi-Blocks	Limited Stock / Inquiry	100mg, 1g, 5g	1–3 Weeks
Aggregators	ChemSRC, MolPort	Drop-ship from Asia	Variable	2–6 Weeks
Custom Synthesis	Enamine, WuXi AppTec	Made-to-Order	Bulk (>10g)	4–8 Weeks

Cost Analysis (Estimated)

- Retail Price: ~\$150 - \$300 USD per gram (varies by purity and supplier).[1]
- Precursor Cost (DIY): The key precursor, 2-Bromo-5-chloro-3-methoxypyridine (CAS 127561-71-1), trades at significantly lower volumes (~50/g), making in-house synthesis cost-effective for larger campaigns.[1]

Technical Synthesis Guide (The "Make" Option)

If commercial lead times are prohibitive, the compound can be synthesized in a single step using a Suzuki-Miyaura Cross-Coupling protocol.[1] This route exploits the differential reactivity between the C2-bromo and C5-chloro substituents.[1]

Retrosynthetic Logic

The 2-position of the pyridine ring is electronically activated for oxidative addition by palladium catalysts, especially when substituted with a bromine atom.[1] The 5-chloro substituent is significantly less reactive, ensuring chemoselectivity without the need for protecting groups.[1]

Experimental Protocol

Reaction: 2-Bromo-5-chloro-3-methoxypyridine + Phenylboronic Acid

Target

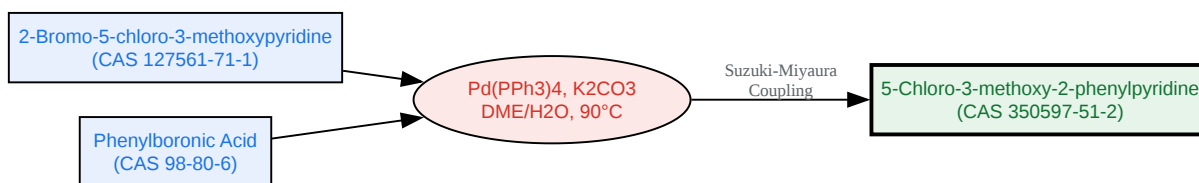
Reagents:

- Substrate: 2-Bromo-5-chloro-3-methoxypyridine (1.0 equiv) [CAS: 127561-71-1][1][2][3][4]
- Coupling Partner: Phenylboronic acid (1.2 equiv)[1]
- Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered scales)
- Base: Na₂CO₃ or K₂CO₃ (2.0 equiv, 2M aqueous solution)[1]
- Solvent: DME (Dimethoxyethane) or 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

- Degassing: Charge a reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Argon (3x).[1]
- Catalyst Addition: Add the Pd catalyst under a positive pressure of Argon.
- Reflux: Heat the mixture to 85–90°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass: 219.67 [M+H]⁺).
- Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄. [1]
- Purification: Flash column chromatography (Hexanes:EtOAc gradient). The product typically elutes as a white to off-white solid.[1]

Synthesis Pathway Visualization[1]



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Figure 1: Chemoselective synthesis pathway exploiting the reactivity difference between C2-Br and C5-Cl.[1]

Quality Control & Analytics

When sourcing or synthesizing this compound, verify the following analytical parameters to ensure downstream data integrity.

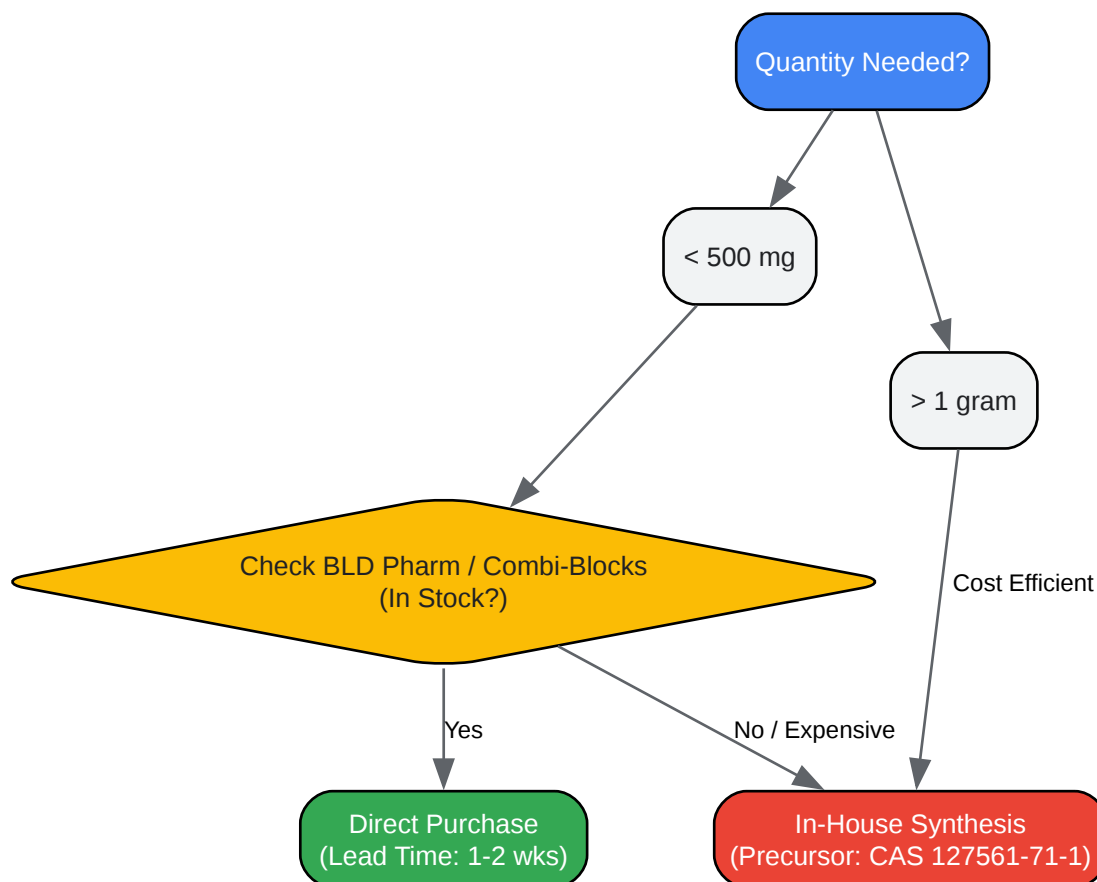
Parameter	Specification	Method
Purity	>97.0%	HPLC (254 nm)
Identity	Conforms to Structure	¹ H-NMR (CDCl ₃ or DMSO-d ₆)
Appearance	White to Pale Yellow Solid	Visual Inspection
Key Impurity	Des-chloro analog	LC-MS (Check for Mass 185. [1]2)

NMR Diagnostic Peaks (Predicted):

- Methoxy Group: Singlet at ~3.8–4.0 ppm.[1]
- Phenyl Ring: Multiplets at ~7.4–8.0 ppm.[1]
- Pyridine Protons: Two distinct singlets or doublets (meta-coupling) in the aromatic region, differentiated by the shielding effect of the methoxy group.[1]

Decision Framework: Buy vs. Make

Use the following logic flow to determine the optimal sourcing strategy for your project.



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Figure 2: Strategic decision tree for sourcing **5-Chloro-3-methoxy-2-phenylpyridine**.

References

- BLD Pharm.Product Page: **5-Chloro-3-methoxy-2-phenylpyridine** (CAS 350597-51-2).[1] [5][6][7][8] Retrieved from [1]
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- 6. 338400-85-4|3-(2-Chlorophenoxy)-2-(4-chlorophenyl)quinoline|BLD Pharm [bldpharm.com]
- 7. 2059966-72-0|5-Chloro-2-(pyridin-3-yl)pyridin-3-ol|BLD Pharm [bldpharm.com]
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